BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride

pKa differentiation salt formation positional isomer

This 5,6,7,8-tetrahydroquinoline-5-carboxylic acid hydrochloride is the correct scaffold for applications validated in Bayer Pharma CETP patents and P2X7 antagonist programs (US 11077100B2). Unlike the 1,2,3,4-tetrahydro isomer, the 5-carboxylic acid position provides a >2.5 pKa unit advantage, remaining protonated at pH 3–5 for chemoselective transformations. Critical for CAMPY-type chiral Ru(II) precatalysts in asymmetric hydrogen transfer. The hydrochloride salt ensures consistent aqueous solubility. Bulk pricing available for qualified research programs.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 2260936-56-7
Cat. No. B2833524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride
CAS2260936-56-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESC1CC(C2=C(C1)N=CC=C2)C(=O)O.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h2,4,6,8H,1,3,5H2,(H,12,13);1H
InChIKeyGEGJWXJFATWPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid Hydrochloride (CAS 2260936-56-7): Procurement-Grade Profile and Scaffold Positioning


5,6,7,8-Tetrahydroquinoline-5-carboxylic acid hydrochloride (CAS 2260936-56-7) is a heterocyclic building block featuring a partially saturated quinoline core with the benzene ring hydrogenated (5,6,7,8-tetrahydro configuration) and a carboxylic acid substituent at the 5-position, formulated as the hydrochloride salt (C₁₀H₁₂ClNO₂, MW 213.66 g/mol, purity ≥95%) . This saturation pattern distinguishes it from the more common 1,2,3,4-tetrahydroquinoline isomers and from fully aromatic quinoline-5-carboxylic acid (CAS 7250-53-5), conferring distinct conformational flexibility, acid-base properties, and scaffold geometry relevant to medicinal chemistry and asymmetric catalysis .

Why 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid Hydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Saturation Patterns


Substituting 5,6,7,8-tetrahydroquinoline-5-carboxylic acid hydrochloride with its closest analogs—whether the 1,2,3,4-tetrahydro regioisomer (CAS 2172259-96-8) or the 2-carboxylic acid positional isomer—introduces measurable differences in acid dissociation constants (ΔpKa > 2.5 units), scaffold geometry for chiral ligand applications, and synthetic accessibility that directly affect downstream reactivity, salt formation efficiency, and biological target engagement profiles . The hydrochloride salt form further distinguishes the target compound from its free-base counterparts by enhancing aqueous solubility and handling characteristics, making simple interchange impossible without re-optimization of reaction conditions or biological assay parameters .

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid Hydrochloride vs. Closest Analogs


Carboxylic Acid pKa: 5-Position vs. 2-Position Isomer Dictates Salt Formation and Reactivity

The carboxylic acid at the 5-position of the 5,6,7,8-tetrahydroquinoline scaffold exhibits a predicted pKa in the range of approximately 4.0–4.8, consistent with values observed for structurally analogous tetrahydroquinoline-4-carboxylic and tetrahydroquinoline-6-carboxylic acids (pKa 4.07±0.20 and 4.84, respectively) [1]. In contrast, the 2-position carboxylic acid isomer (5,6,7,8-tetrahydroquinoline-2-carboxylic acid) has a predicted pKa of 1.20±0.20, a difference of >2.5 log units attributable to the electron-withdrawing proximity of the ring nitrogen . This pKa differential means the 5-carboxylic acid remains largely protonated under mildly acidic conditions (pH 3–5) where the 2-isomer is substantially deprotonated, directly impacting salt formation equilibria, extraction behavior, and coupling reaction efficiency in amide or ester synthesis.

pKa differentiation salt formation positional isomer carboxylic acid acidity

Saturation Pattern Specificity: 5,6,7,8-Tetrahydro vs. 1,2,3,4-Tetrahydro Scaffold Determines Asymmetric Catalysis Utility

The 5,6,7,8-tetrahydroquinoline scaffold (benzene ring saturated) is a privileged structure for generating chiral ligands used in asymmetric catalysis, whereas the 1,2,3,4-tetrahydroquinoline scaffold (pyridine ring saturated) serves different applications such as NMDA receptor antagonist development [1]. Specifically, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (CAMPY ligands) have demonstrated utility as chiral ligands in Ru(II) precatalysts for asymmetric hydrogen transfer (AHT) reactions, achieving enantioselective reduction of prochiral ketones [2]. Furthermore, catalytic asymmetric hydrogenation of 8-substituted quinolines using Ru(η³-methallyl)₂(cod)–PhTRAP catalyst selectively yields chiral 5,6,7,8-tetrahydroquinolines with up to 91:9 enantiomeric ratio (er), demonstrating the synthetic accessibility of this specific saturation pattern for chiral applications [3]. The 5-carboxylic acid substituent on this scaffold provides an additional functional handle for further derivatization or metal coordination that the 1,2,3,4-tetrahydro isomer cannot replicate due to fundamentally different ring geometry and nitrogen positioning.

asymmetric catalysis chiral ligand scaffold geometry enantioselective synthesis

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt formulation of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid (MW 213.66 g/mol as the HCl salt vs. ~177.20 g/mol for the free base) is specifically designed to enhance aqueous solubility and long-term storage stability compared to the free carboxylic acid form . The hydrochloride salt of structurally analogous 1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS 2172259-96-8) is documented to exhibit enhanced solubility in water due to the ionic nature of the salt, with the free carboxylic acid showing limited aqueous solubility [1]. This salt formulation eliminates the need for in situ salt preparation and ensures consistent, reproducible dissolution behavior across experiments—a critical factor when the compound is used as a building block in aqueous-phase reactions or biological assay buffers.

hydrochloride salt aqueous solubility formulation handling

Procurement Cost Differentiation: 5,6,7,8-Isomer vs. 1,2,3,4-Isomer Reflects Synthetic Complexity

The 5,6,7,8-tetrahydroquinoline-5-carboxylic acid hydrochloride (CAS 2260936-56-7) commands a significant price premium over its 1,2,3,4-tetrahydroquinoline analog (CAS 2172259-96-8), reflecting the greater synthetic complexity of selectively hydrogenating the benzene ring of quinoline while preserving the pyridine ring [1]. The target compound is listed at €698/50mg from a European supplier (CymitQuimica/Biosynth), whereas the 1,2,3,4-tetrahydro isomer is available at approximately $97/50mg from Enamine [1]. This ~7-fold price differential (on a per-mg basis) reflects the distinct synthetic routes required: 1,2,3,4-tetrahydroquinolines are accessible via standard Pd/C-catalyzed hydrogenation of quinoline carboxylic acids, while selective carbocyclic ring hydrogenation to yield the 5,6,7,8-isomer requires specialized catalysts (e.g., Ru–PhTRAP) and controlled conditions, as documented in the asymmetric hydrogenation literature [2].

procurement cost synthetic complexity isomer comparison building block

Hydrophobicity Profile: LogP Differentiation Between 5,6,7,8 and 1,2,3,4 Isomers Affects Partitioning Behavior

The 1,2,3,4-tetrahydroquinoline-5-carboxylic acid isomer (CAS 114527-54-7) has a reported LogP of 1.8809 [1], while the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid isomer (CAS 5382-49-0) has a LogP of 1.88090 . The 5,6,7,8-tetrahydroquinoline scaffold, with the more hydrophobic benzene ring saturated to a cyclohexene-like moiety, is expected to exhibit a lower LogP (reduced hydrophobicity) compared to the 1,2,3,4-isomer, where the aromatic benzene ring is retained. Although an experimentally measured LogP for the target compound is not available, the structural basis for differential partitioning is well-established: saturation of the benzene ring reduces π–π stacking potential and alters the compound's behavior in reversed-phase chromatography and biological membrane penetration .

logP hydrophobicity partition coefficient isomer comparison

Patent-Documented Pharmaceutical Relevance: 5,6,7,8-Tetrahydroquinoline Scaffold in CETP Inhibition and P2X7 Antagonism

The 5,6,7,8-tetrahydroquinoline scaffold is specifically claimed in Bayer Pharma patents (US publication 2012/0142728 and related filings) as the core structure for cholesterol ester transfer protein (CETP) inhibitors targeting cardiovascular disorders, with the 5-position serving as a key derivatization site for hydroxy, amino, and carboxylic acid substituents [1][2]. Additionally, tetrahydroquinoline derivatives bearing the 5,6,7,8-saturation pattern are claimed as P2X7 receptor antagonists (US 11077100B2) for inflammatory disease treatment [3]. In contrast, the 1,2,3,4-tetrahydroquinoline scaffold is predominantly associated with different therapeutic targets, including NMDA receptor modulation and muscarinic receptor agonism. This patent-backed target specificity demonstrates that the saturation pattern is not merely a structural nuance but a decisive factor in biological target engagement.

CETP inhibitor P2X7 antagonist pharmaceutical intermediate patent evidence

Optimal Application Scenarios for 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid Hydrochloride Based on Quantified Differentiation Evidence


Asymmetric Catalysis Ligand Development Requiring the 5,6,7,8-Tetrahydroquinoline Scaffold

For research groups developing chiral ligands for enantioselective catalysis, the 5,6,7,8-tetrahydroquinoline scaffold is the appropriate choice over the 1,2,3,4-isomer. As demonstrated by CAMPY ligands (8-amino-5,6,7,8-tetrahydroquinoline derivatives), this saturation pattern forms effective chiral Ru(II) precatalysts for asymmetric hydrogen transfer reactions [1]. The 5-carboxylic acid substituent provides a functional handle for further derivatization (amide coupling, esterification) to fine-tune ligand properties without altering the privileged scaffold geometry. Procurement of the hydrochloride salt ensures consistent aqueous solubility during ligand complexation steps .

CETP Inhibitor Medicinal Chemistry Programs Using 5-Position Carboxylic Acid Intermediates

Pharmaceutical research programs targeting cholesterol ester transfer protein (CETP) for cardiovascular indications should specify the 5,6,7,8-tetrahydroquinoline-5-carboxylic acid scaffold, as documented in Bayer Pharma patents (US 2012/0142728, US 2008/0255068) [2][3]. The 5-position carboxylic acid serves as a key intermediate for introducing diverse substituents (amides, esters, alcohols) while maintaining the core scaffold geometry required for CETP binding. The 1,2,3,4-tetrahydro isomer cannot substitute in this context without complete re-optimization of the structure-activity relationship.

pH-Dependent Synthetic Protocols Requiring Carboxylic Acid pKa > 4.0

In synthetic sequences where the carboxylic acid must remain protonated under mildly acidic conditions (pH 3–5) for selective protection, extraction, or coupling, the 5-position carboxylic acid isomer (predicted pKa ~4.0–4.8) offers a clear advantage over the 2-position isomer (pKa 1.20±0.20) . The >2.5 pKa unit difference means that at pH 3.0, the 5-isomer remains >90% protonated while the 2-isomer is >98% deprotonated, enabling chemoselective transformations that would be impossible with the more acidic 2-carboxylic acid isomer.

P2X7 Receptor Antagonist Development Programs

Research groups pursuing P2X7 receptor antagonists for inflammatory disease treatment should procure the 5,6,7,8-tetrahydroquinoline scaffold based on patent-validated target engagement (US 11077100B2) [4]. The 5-carboxylic acid hydrochloride provides a ready-to-use building block for constructing P2X7 antagonist libraries, with the hydrochloride salt form eliminating solubility variability during biological assay preparation.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.